methyl N-(benzylsulfonyl)glycinate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl N-(benzylsulfonyl)glycinate involves complex processes that can include the creation of glycine transporter-1 (GlyT-1) inhibitors, showcasing the intricate nature of chemical synthesis in this domain. Such processes often require the optimization of core scaffold components and the exploration of structure-activity relationships (SAR) to achieve desired outcomes, as demonstrated in the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 (Cioffi et al., 2013).
Molecular Structure Analysis
Molecular structure analyses, such as those conducted on sulfonamide compounds, involve detailed characterizations using techniques like FTIR, NMR, and X-ray diffraction. For instance, the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) provided insights into its crystallization, geometry, and vibrational frequencies through Density Functional Theory (DFT) and experimental data comparison (Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often utilize complex mechanisms, such as radical relay strategies for generating specific molecular structures. For example, the generation of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes showcases the innovative approaches to chemical synthesis, highlighting the role of photocatalysis and visible light irradiation in modern organic chemistry (Gong et al., 2019).
properties
IUPAC Name |
methyl 2-(benzylsulfonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)7-11-16(13,14)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBXBMGQVRSZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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